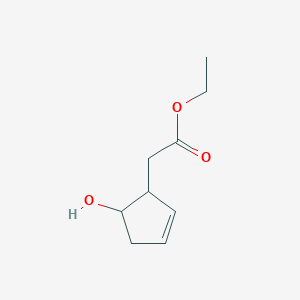
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring with a hydroxyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several methods. One common approach involves the pyrolysis of dicyclopentadiene to form cyclopentadiene, followed by the preparation of cyclopentadienylsodium. This intermediate is then reacted with ethyl bromoacetate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-((1R,5R)-5-oxocyclopent-2-en-1-yl)acetate.
Reduction: Formation of ethyl 2-((1R,5R)-5-hydroxycyclopentane-1-yl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethyl acetate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is unique due to its specific structural features, including the cyclopentene ring with a hydroxyl group and the ethyl acetate moiety
Biological Activity
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate, a compound with the molecular formula C₉H₁₄O₃, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and significant research findings.
Chemical Structure and Synthesis
The compound features a cyclopentene ring with a hydroxyl group at the 5-position and an ethyl acetate moiety. Several synthetic routes have been established for its preparation, including the reaction of cyclopentadiene with ethyl bromoacetate in the presence of a base.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against specific pathogens, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. The presence of the hydroxyl group enables it to interact with biological molecules, potentially modulating inflammatory pathways. This interaction may involve the inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that related compounds exhibit potent cytotoxic effects against various human cancer cell lines. For example, one study reported an IC(50) value of less than 1 µM for certain analogues against multiple cancer cell lines, indicating strong antiproliferative activity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | IC(50) < 1 µM in various cancer cell lines |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function.
- Enzyme Interaction : The ester group may undergo hydrolysis to release active cyclopentene derivatives that interact with enzymes and receptors.
- Inhibition of Cell Proliferation : In cancer cells, it may inhibit growth factor-stimulated proliferation and migration .
Case Studies
A notable case study involved the evaluation of a related cyclopentene derivative in vivo. The compound demonstrated significant inhibition of tumor growth in athymic mice bearing tumor xenografts, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3 |
InChI Key |
SWJCBSVFGOLYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















